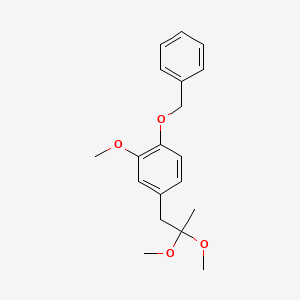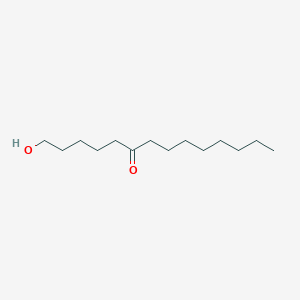
1-Hydroxytetradecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxytetradecan-6-one is an organic compound with the molecular formula C14H28O2 It is a hydroxylated ketone, meaning it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxytetradecan-6-one can be synthesized through several methods. One common approach involves the oxidation of 1-tetradecanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of tetradecanol using supported metal catalysts under controlled conditions. This method allows for higher yields and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxytetradecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-Tetradecanoic acid.
Reduction: 1-Hydroxytetradecan-6-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-Hydroxytetradecan-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of hydroxylated ketones in biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-Hydroxytetradecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparaison Avec Des Composés Similaires
- 1-Hydroxytetradecan-3-one
- 1-Hydroxytetradecan-5-one
- 1-Hydroxytetradecan-7-one
Comparison: 1-Hydroxytetradecan-6-one is unique due to the position of its hydroxyl and ketone groups, which influence its reactivity and potential applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.
Propriétés
Numéro CAS |
88703-47-3 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
1-hydroxytetradecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-8-11-14(16)12-9-7-10-13-15/h15H,2-13H2,1H3 |
Clé InChI |
RIMVDGWKZLSXQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


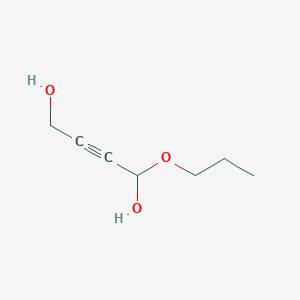
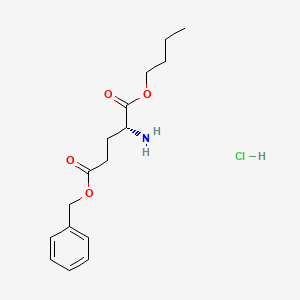
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
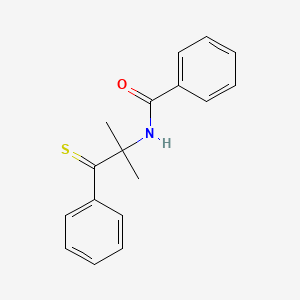
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
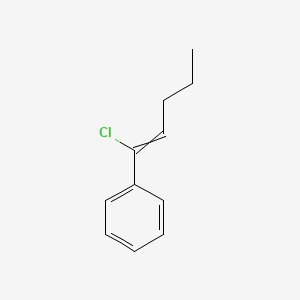
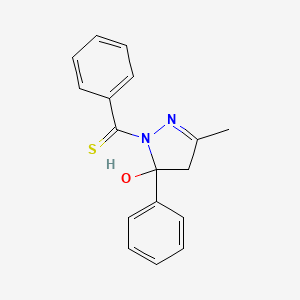
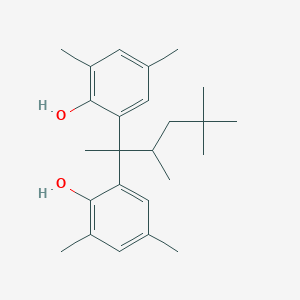
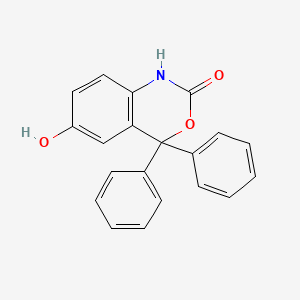
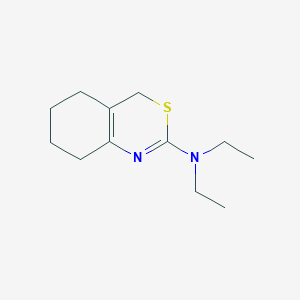
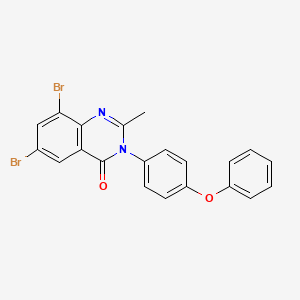
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
